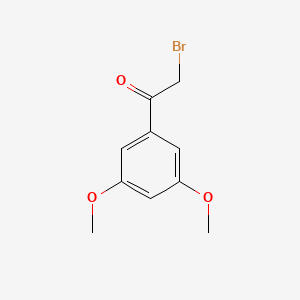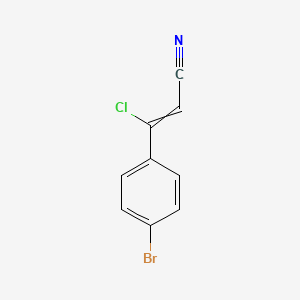
4-Fluoro-2-(5-isoxazolyl)phenol
説明
4-Fluoro-2-(5-isoxazolyl)phenol, also known as 5-Fluoro-2-isoxazolone, is a synthetic phenol that has been studied for its potential use in various scientific research applications. Its properties make it an attractive candidate for use in laboratory experiments, and its unique structure gives it a range of biochemical and physiological effects that may be of interest to researchers.
科学的研究の応用
Anaerobic Transformation in Environmental Chemistry : A study demonstrated that isomeric fluorophenols, such as 4-Fluoro-2-(5-isoxazolyl)phenol, could be transformed into fluorobenzoic acids under anaerobic conditions. This transformation is significant in understanding the environmental chemistry of fluorinated compounds (Genthner, Townsend, & Chapman, 1989).
Antitumor Activity : Another study focused on the synthesis of isoxazolyl- and isothiazolylcarbamides, which includes compounds like this compound. These compounds showed high antitumor activity, indicating their potential in cancer treatment (Potkin et al., 2014).
Fluorescence Sensing Properties : Research on calix[4]arenes containing fluorophores, which could include derivatives of this compound, revealed that these compounds have potential applications in fluorescence sensing, particularly in detecting cations like sodium (Morakot et al., 2005).
Synthesis and Insecticidal Activity : A study described the synthesis of 1,3,4‐Oxadiazole derivatives containing phenoxyfluorophenyl groups, including this compound. These compounds exhibited low insecticidal activity against certain crop pests, highlighting their potential use in agriculture (Mohan et al., 2004).
Medical Imaging and Spectroscopy : In the field of medical imaging, fluorinated compounds like this compound have been utilized in nuclear magnetic resonance spectroscopy for identifying corrinoid-protein interactions, which is crucial in understanding various biological processes (Stupperich, Eisinger, Kerssebaum, & Nexo, 1993).
Pharmaceutical Research : Studies have also explored the use of this compound in synthesizing novel compounds with potential pharmaceutical applications. For instance, its derivatives have shown promising antibacterial and antitubercular activities (Shingare et al., 2018).
Chemical Analysis and Sensing : The compound has been used in the synthesis of chemical reagents for metal complex analysis, demonstrating its utility in analytical chemistry (Johnson & Florence, 1975).
Safety and Hazards
- Skin Irritation : 4-Fluoro-2-(5-isoxazolyl)phenol may cause skin irritation. After handling, it is advisable to thoroughly wash the skin .
- Eye Irritation : Exposure to this compound can lead to strong eye irritation. In case of eye contact, rinse with water for several minutes and seek medical attention if irritation persists .
特性
IUPAC Name |
4-fluoro-2-(1,2-oxazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-6-1-2-8(12)7(5-6)9-3-4-11-13-9/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKVPJVBXXTBJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC=NO2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288401-62-7 | |
| Record name | 4-Fluoro-2-(5-isoxazolyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![9-Bromo-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline](/img/structure/B1334076.png)





